molecular formula C22H23N3O4 B10936533 6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936533
M. Wt: 393.4 g/mol
InChI Key: BJJKFKFCEOVXGP-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and subsequent functionalization. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-13-20-16(21(26)23-15-6-4-2-3-5-7-15)11-17(24-22(20)29-25-13)14-8-9-18-19(10-14)28-12-27-18/h8-11,15H,2-7,12H2,1H3,(H,23,26)

InChI Key

BJJKFKFCEOVXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5CCCCCC5

Origin of Product

United States

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